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Compound of Interest

Compound Name:
2-Hydroxy-3,5-

dimethylbenzaldehyde

Cat. No.: B1587654 Get Quote

A Comprehensive Guide to the Physical Properties of Substituted Benzaldehydes for

Researchers and Drug Development Professionals

Introduction: The Significance of Substituted
Benzaldehydes
Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational structure in organic

chemistry. Its derivatives, substituted benzaldehydes, are of immense importance in the

pharmaceutical, agrochemical, and fragrance industries. The nature and position of the

substituent on the benzene ring profoundly influence the molecule's physical and chemical

properties, which in turn affect its reactivity, bioavailability, and application. This guide offers a

comparative analysis of these properties, supported by experimental data and protocols.

Comparative Analysis of Physical Properties
The physical state, melting point, boiling point, and solubility of a compound are critical

parameters in its synthesis, purification, and formulation. These properties are dictated by the

intermolecular forces at play, which are directly influenced by the substituents on the

benzaldehyde ring.
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The melting and boiling points of substituted benzaldehydes are a function of their molecular

weight and the strength of their intermolecular forces. Symmetrical molecules tend to pack

more efficiently into a crystal lattice, leading to higher melting points. The presence of polar

groups that can engage in dipole-dipole interactions or hydrogen bonding will significantly

increase both melting and boiling points.
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Compound Substituent Position
Melting Point
(°C)

Boiling Point
(°C)

Benzaldehyde -H - -26 179

2-

Nitrobenzaldehy

de

-NO₂ ortho 42-44[1][2]
153 (at 23

mmHg)[2]

3-

Nitrobenzaldehy

de

-NO₂ meta 55-58[3]
164 (at 23

mmHg)[4]

4-

Nitrobenzaldehy

de

-NO₂ para 103-106[5] 300[5]

2-

Hydroxybenzalde

hyde

-OH ortho 1-2[6] 197[6]

3-

Hydroxybenzalde

hyde

-OH meta 106[7] 240[7]

4-

Hydroxybenzalde

hyde

-OH para 115-116[8] -

2-

Methoxybenzald

ehyde

-OCH₃ ortho 38-40 238

3-

Methoxybenzald

ehyde

-OCH₃ meta - 230[9]

4-

Methoxybenzald

ehyde

-OCH₃ para -1[10] 248[10]
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2-

Chlorobenzaldeh

yde

-Cl ortho 9-12[9] 209-215[9]

3-

Chlorobenzaldeh

yde

-Cl meta 9-12 213-214

4-

Chlorobenzaldeh

yde

-Cl para 45-50 213-214[10]

Solubility
Solubility is a key determinant of a compound's utility in various applications, from reaction

media to biological systems. The principle of "like dissolves like" is paramount. The polarity of

the substituent plays a crucial role, as does its ability to form hydrogen bonds.
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Compound Water Ethanol Diethyl Ether

Benzaldehyde Slightly soluble Soluble Soluble

2-Nitrobenzaldehyde Insoluble[11][12] Very soluble[13] Very soluble[13]

3-Nitrobenzaldehyde Slightly soluble[14]
40.26 g/100g (20°C)

[8]
Very soluble[8]

4-Nitrobenzaldehyde Slightly soluble Soluble Soluble

2-

Hydroxybenzaldehyde
Slightly soluble[6] Soluble[15] Soluble[15]

3-

Hydroxybenzaldehyde

Slightly soluble in cold

water, soluble in hot

water[13]

Soluble[13][16] Soluble[13][16]

4-

Hydroxybenzaldehyde
12.9 g/L[9] Easily soluble[8] Easily soluble[8]

2-

Methoxybenzaldehyde
Insoluble Soluble Soluble

3-

Methoxybenzaldehyde
Insoluble[9] Soluble[9] Very soluble[9]

4-

Methoxybenzaldehyde
2 g/L Soluble Soluble

2-

Chlorobenzaldehyde
1-5 mg/mL[8] Soluble[17] Soluble[17]

3-

Chlorobenzaldehyde
Limited solubility[18] Soluble[18] Soluble[18]

4-

Chlorobenzaldehyde
< 1 mg/mL[19] Easily soluble[14][20] Easily soluble[14][20]

Comparative Analysis of Spectral Properties
Spectroscopic techniques are indispensable for the structural elucidation and identification of

substituted benzaldehydes.
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Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The carbonyl (C=O) stretch of the aldehyde is a prominent feature, and its position is

influenced by the electronic effects of the ring substituents.

Compound C=O Stretch (cm⁻¹) Other Key Peaks (cm⁻¹)

Benzaldehyde ~1703
3063 (Ar-H), 2820, 2736

(Aldehyde C-H)

2-Nitrobenzaldehyde ~1710
1530 (asym N-O), 1350 (sym

N-O)

3-Nitrobenzaldehyde ~1708
1531 (asym N-O), 1352 (sym

N-O)

4-Nitrobenzaldehyde ~1705
1535 (asym N-O), 1348 (sym

N-O)

2-Hydroxybenzaldehyde ~1665 ~3200 (broad, O-H)

3-Hydroxybenzaldehyde ~1685 ~3300 (broad, O-H)

4-Hydroxybenzaldehyde ~1680 ~3350 (broad, O-H)

4-Chlorobenzaldehyde ~1704 ~740 (C-Cl)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen

framework of the molecule. The chemical shifts of the aldehyde proton and carbon are

particularly diagnostic.[20]

¹H NMR Data (δ, ppm in CDCl₃)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://m.chemicalbook.com/SpectrumEN_100-83-4_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Aldehyde H Aromatic H Other

Benzaldehyde ~10.0 7.5-7.9 -

2-Nitrobenzaldehyde ~10.42[21] 7.78-8.12[21] -

3-Nitrobenzaldehyde ~10.14[22] 7.78-8.70[23] -

4-Nitrobenzaldehyde ~10.1 8.0-8.4 -

2-

Hydroxybenzaldehyde
~9.88 6.8-7.5 ~11.0 (OH)

3-

Hydroxybenzaldehyde
~9.93[20] 7.13-7.43[20] ~10.0 (OH)[20]

4-

Hydroxybenzaldehyde
~9.82[4] 6.97-7.79[4] ~10.6 (OH)[4]

3-

Methoxybenzaldehyde
~9.95[5] 7.16-7.50[5] 3.84 (OCH₃)[5]

4-

Methoxybenzaldehyde
~9.83[5] 6.95-8.17[5] 3.83 (OCH₃)[5]

2-

Chlorobenzaldehyde
~10.4 7.3-7.9 -

3-

Chlorobenzaldehyde
~9.94[5] 7.45-7.81[5] -

4-

Chlorobenzaldehyde
~9.98[5] 7.51-7.82[5] -

¹³C NMR Data (δ, ppm in CDCl₃)
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Compound Aldehyde C Aromatic C Other

Benzaldehyde ~192.3
128.9, 129.7, 134.4,

136.3
-

2-Nitrobenzaldehyde ~189.0
124.5, 129.5, 130.5,

134.0, 134.5, 150.0
-

3-Nitrobenzaldehyde ~189.9[22]
123.0, 128.0, 130.0,

134.0, 138.0, 148.0
-

4-Nitrobenzaldehyde ~190.4
124.0, 130.5, 140.0,

151.0
-

2-

Chlorobenzaldehyde
~189.8

127.2, 129.8, 130.6,

134.0, 134.5, 135.5
-

3-

Chlorobenzaldehyde
~190.81[5]

127.98, 129.22,

130.38, 134.35,

135.40, 137.78[5]

-

4-

Chlorobenzaldehyde
~190.75[5]

129.34, 130.80,

134.61, 140.81[5]
-

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The

position of the absorption maxima (λ_max) is sensitive to the nature of the substituent and its

effect on the conjugated π-system.
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Compound λ_max (nm)

Benzaldehyde ~245, 280, 320

2-Nitrobenzaldehyde ~260, 310

3-Nitrobenzaldehyde ~255, 300

4-Nitrobenzaldehyde ~265

2-Hydroxybenzaldehyde ~255, 325

3-Hydroxybenzaldehyde ~255, 315

4-Hydroxybenzaldehyde ~285

4-Methoxybenzaldehyde ~285

4-Chlorobenzaldehyde ~255

Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The

following are standardized protocols for measuring the melting point, boiling point, and

solubility of substituted benzaldehydes.

Melting Point Determination
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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